4-Hydroxybenzyl Methanethiosulfonate

概要

説明

4-Hydroxybenzyl Methanethiosulfonate is a chemical compound known for its specific and rapid reaction with thiols to form mixed disulfides. This compound is utilized in various scientific research applications, particularly in probing the structures of receptor channels such as the acetylcholine receptor channel and the GABA receptor channel .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl Methanethiosulfonate typically involves the reaction of 4-hydroxybenzyl alcohol with methanethiosulfonate reagents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反応の分析

Types of Reactions: 4-Hydroxybenzyl Methanethiosulfonate primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms mixed disulfides, which are crucial in studying protein structures and functions .

Common Reagents and Conditions: The common reagents used in reactions with this compound include thiol-containing compounds. The reactions are typically carried out under mild conditions, often at room temperature, to ensure the stability of the products.

Major Products: The major products formed from these reactions are mixed disulfides, which are used in various biochemical assays and structural studies .

科学的研究の応用

Biochemical Applications

1.1 Thiol Modification and Enzyme Inhibition

HBTMS is primarily utilized for modifying thiol groups in proteins, which is crucial for studying enzyme activity and protein interactions. The compound can alkylate cysteine residues, thereby inhibiting enzymes that rely on these thiols for their activity. This reversible modification allows researchers to explore the dynamics of redox-sensitive proteins without permanently altering their structure.

Case Study: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

In studies involving GAPDH, HBTMS was shown to prevent the oxidation of functional cysteines, effectively inhibiting the enzyme's activity reversibly. This application is significant in understanding metabolic pathways where GAPDH plays a crucial role, particularly under oxidative stress conditions .

Pharmaceutical Applications

2.1 Drug Development and Delivery Systems

HBTMS has been explored as a precursor in drug formulation, particularly in creating nanoparticles for targeted drug delivery. Its ability to form stable complexes with therapeutic agents enhances bioavailability and efficacy.

Table 1: Summary of Pharmaceutical Applications of HBTMS

Material Science Applications

3.1 Synthesis of Functional Polymers

HBTMS can be utilized in synthesizing functional polymers that exhibit desirable properties such as biodegradability and enhanced mechanical strength. The compound's reactivity allows it to participate in various polymerization processes, leading to the development of new materials with specific functionalities.

Case Study: Copolymerization with Other Monomers

Research has demonstrated that incorporating HBTMS into copolymer systems can improve the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials .

Summary of Findings

The diverse applications of 4-hydroxybenzyl methanethiosulfonate highlight its significance across multiple scientific disciplines. Its role in modifying thiol groups opens avenues for biochemical research, while its potential in drug delivery systems and material science underscores its versatility as a chemical reagent.

作用機序

The mechanism of action of 4-Hydroxybenzyl Methanethiosulfonate involves its reaction with thiol groups in proteins to form mixed disulfides. This modification can alter the function of the target proteins, providing insights into their roles in various biological processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions .

類似化合物との比較

- 4-Hydroxybenzyl Alcohol

- 4-Hydroxybenzoic Acid

- Benzyl Methanethiosulfonate

Comparison: Compared to similar compounds, 4-Hydroxybenzyl Methanethiosulfonate is unique in its ability to specifically and rapidly react with thiol groups to form mixed disulfides. This specificity makes it particularly useful in studying protein structures and functions, setting it apart from other related compounds .

生物活性

4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

4-HB-MTS is a sulfhydryl reagent that modifies proteins through disulfide bond formation. It has been utilized in various studies to assess its impact on protein function, particularly in ion channels and other membrane proteins. The compound is structurally related to other methanethiosulfonates, which are known for their ability to penetrate cell membranes and modify cysteine residues in proteins.

- Protein Modification : 4-HB-MTS primarily acts by modifying cysteine residues in proteins, leading to changes in protein conformation and function. This modification can result in either loss-of-function (LOF) or gain-of-function (GOF) phenotypes depending on the specific protein context.

- Ion Channel Regulation : Research indicates that 4-HB-MTS can influence the gating properties of ion channels, such as the mechanosensitive channel MscL. In studies, it has been shown to increase the pressure threshold required for channel activation, suggesting a LOF phenotype when applied to certain cysteine mutants of MscL .

Biological Activities

The biological activities of 4-HB-MTS can be summarized as follows:

- Antibacterial Activity : Exhibits activity against Gram-positive bacteria, making it a potential candidate for developing antibacterial agents.

- Antifungal Activity : Demonstrates effectiveness against various fungal species, including Ganoderma boninense, which is significant for agricultural applications.

- Anti-Helicobacter pylori Activity : Shows promising results against Helicobacter pylori, a bacterium associated with gastric ulcers.

In Vivo Studies

A study conducted on MscL cysteine mutants revealed that treatment with 4-HB-MTS resulted in a significant reduction in cell viability under osmotic stress conditions. Specifically, mutants N103C to E108C exhibited decreased viability when exposed to 4-HB-MTS, indicating a LOF phenotype due to the compound's action .

Case Studies

Several case studies have highlighted the practical applications of 4-HB-MTS:

- Ion Channel Functionality : In a controlled experiment, MJF455 cells expressing MscL mutants were subjected to osmotic challenges with and without 4-HB-MTS treatment. The results showed that while some reagents enhanced channel activity (GOF), 4-HB-MTS consistently reduced viability, underscoring its role as an inhibitor .

- Antimicrobial Applications : A case study demonstrated the effectiveness of 4-HB-MTS in inhibiting Helicobacter pylori growth in vitro, suggesting its potential use as an antimicrobial agent in clinical settings.

Data Tables

| Biological Activity | Effectiveness | Target Organisms |

|---|---|---|

| Antibacterial | Moderate | Gram-positive bacteria |

| Antifungal | High | Ganoderma boninense |

| Anti-Helicobacter pylori | Promising | Helicobacter pylori |

特性

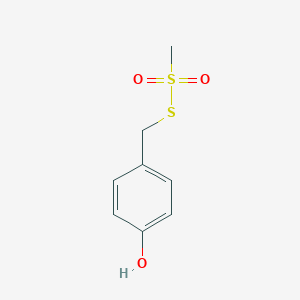

IUPAC Name |

4-(methylsulfonylsulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDQZFGAJAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391865 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491868-12-3 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。